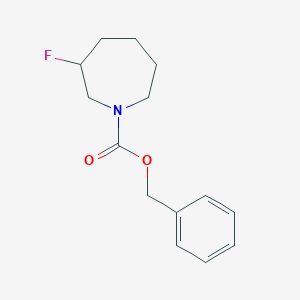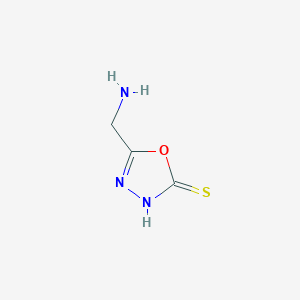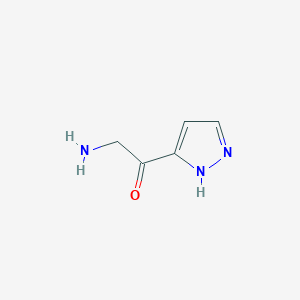![molecular formula C8H18ClNO2 B15303083 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a hydrochloride salt form of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol, which is an organic compound containing an oxane ring substituted with an aminomethyl group and an ethanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the oxane ring.
Addition of the Ethanol Group: The ethanol group can be added through a nucleophilic substitution or addition reaction, where an alcohol reacts with a suitable electrophile on the oxane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with specific reaction conditions tailored to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary alcohols.
Aplicaciones Científicas De Investigación
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, while the oxane ring and ethanol group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
These compounds share similar structural features, such as the oxane ring and aminomethyl group, but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)oxan-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-8(1-4-10)2-5-11-6-3-8;/h10H,1-7,9H2;1H |
Clave InChI |
XWIDEVVABHKGNT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CCO)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
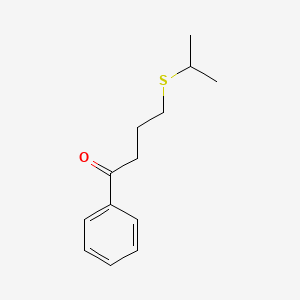
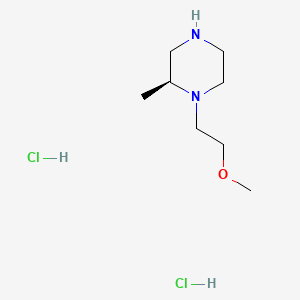
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
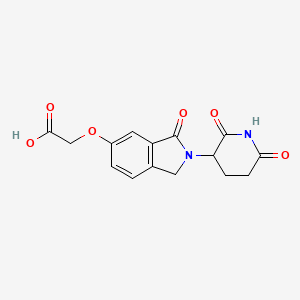
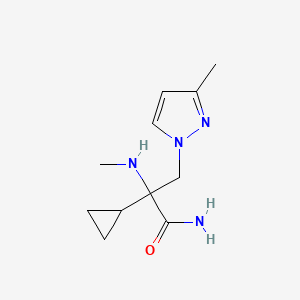
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
